N-(2-Chloropyrimidin-4-yl)pivalamide
Description
N-(2-Chloropyridin-4-yl)pivalamide is a chlorinated pyridine derivative featuring a pivalamide group (2,2-dimethylpropanamide) at the 4-position of the pyridine ring and a chlorine atom at the 2-position. The compound’s structure is characterized by its stability due to the bulky pivaloyl group and the electron-withdrawing chlorine substituent, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2,3)7(14)12-6-4-5-11-8(10)13-6/h4-5H,1-3H3,(H,11,12,13,14) |
InChI Key |
QEWVRUBNVHHMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chloropyrimidin-4-yl)pivalamide can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with pivalamide in the presence of a base. The reaction typically takes place in a solvent such as methanol or water at temperatures ranging from 25 to 30°C. The yield of this reaction can be quite high, often exceeding 85% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyrimidin-4-yl)pivalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
N-(2-Chloropyrimidin-4-yl)pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-Chloropyrimidin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Pyridine-Based Pivalamide Derivatives
Structural and Functional Group Variations
The substituents on the pyridine ring and their positions significantly alter the chemical and physical properties of these compounds. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Selected Pyridine Pivalamide Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| N-(2-Chloropyridin-4-yl)pivalamide | Cl (2), pivalamide (4) | C10H13ClN2O2 | 228.68 | Base structure; moderate polarity |
| N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide | Cl (2), OH (3), pivalamide (4) | C10H13ClN2O3 | 244.68 | Increased polarity due to -OH group |
| N-(2-Chloro-3-methylpyridin-4-yl)pivalamide | Cl (2), CH3 (3), pivalamide (4) | C11H15ClN2O2 | 242.70 | Enhanced hydrophobicity |
| N-(5-Fluoropyridin-2-yl)pivalamide | F (5), pivalamide (2) | C10H13FN2O2 | 212.23 | Smaller substituent; lower molecular weight |
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Cl (2), CHO (4), I (6), pivalamide (3) | C11H12ClIN2O2 | 366.58 | Bulky iodine; potential for cross-coupling |
Physicochemical Properties
- Polarity and Solubility: The introduction of polar groups (e.g., -OH in N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide) increases water solubility compared to non-polar derivatives like N-(2-Chloro-3-methylpyridin-4-yl)pivalamide .
- Molecular Weight and Stability: Bulky substituents like iodine (e.g., in N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide) increase molecular weight and may enhance stability under certain conditions but reduce solubility .
- Reactivity : The chlorine atom at position 2 acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. Iodine substituents (e.g., in HB180 series compounds) enable participation in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .
Commercial Availability and Pricing
Table 2: Pricing and Availability of Selected Derivatives
- Cost Drivers: Compounds with rare substituents (e.g., iodine, cyano) or complex syntheses (e.g., HB180 series) are priced higher . Discontinued products (e.g., N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide) highlight challenges in scalability or demand .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
